molecular formula C19H24N2O2 B1666182 BENZAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-N-METHYL- CAS No. 102008-49-1

BENZAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-N-METHYL-

Cat. No. B1666182
M. Wt: 312.4 g/mol
InChI Key: VDBUUBRVVWMOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-(5-(p-aminophenoxy)pentyl)-N-methyl- is a bioactive chemical.

Scientific Research Applications

DNA Minor Groove Binding and Cellular Applications

Benzamide derivatives, specifically Hoechst 33258 and its analogues, exhibit strong binding to the minor groove of double-stranded B-DNA, with a specificity for AT-rich sequences. This property has led to widespread usage of Hoechst 33258 as a fluorescent DNA stain, gaining entry into cells with ease. The derivatives are utilized in various cellular and molecular biology applications, including chromosome and nuclear staining in plant cell biology, DNA content analysis via flow cytometry, and plant chromosome analysis. Furthermore, they hold potential as radioprotectors and topoisomerase inhibitors, providing a basis for rational drug design and a model system for investigating DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Supramolecular Chemistry and Biomedical Applications

Benzene-1,3,5-tricarboxamides (BTAs), including benzamide derivatives, are pivotal in various scientific disciplines. Their simple structure and understanding of their supramolecular self-assembly behavior enable their utilization in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into nanometer-sized, rod-like structures, stabilized by threefold H-bonding, and their multivalent nature, drive their applications in the biomedical field. These applications range from use as supramolecular building blocks to potential roles in drug delivery and tissue engineering (Cantekin, de Greef, & Palmans, 2012).

Environmental Impact and Treatment Strategies

The degradation of certain benzamide derivatives, such as acetaminophen (ACT), has been extensively studied in the context of water treatment using advanced oxidation processes (AOPs). Research on ACT by-products, their biotoxicity, and proposed degradation pathways has been summarized, highlighting the environmental impact and the necessity for efficient degradation methods. This includes the utilization of AOP systems for treating water contaminated with benzamide derivatives (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

CAS RN

102008-49-1

Product Name

BENZAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-N-METHYL-

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

N-[5-(4-aminophenoxy)pentyl]-N-methylbenzamide

InChI

InChI=1S/C19H24N2O2/c1-21(19(22)16-8-4-2-5-9-16)14-6-3-7-15-23-18-12-10-17(20)11-13-18/h2,4-5,8-13H,3,6-7,14-15,20H2,1H3

InChI Key

VDBUUBRVVWMOQH-UHFFFAOYSA-N

SMILES

CN(CCCCCOC1=CC=C(C=C1)N)C(=O)C2=CC=CC=C2

Canonical SMILES

CN(CCCCCOC1=CC=C(C=C1)N)C(=O)C2=CC=CC=C2

Appearance

Solid powder

Other CAS RN

102008-49-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzamide, N-(5-(p-aminophenoxy)pentyl)-N-methyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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